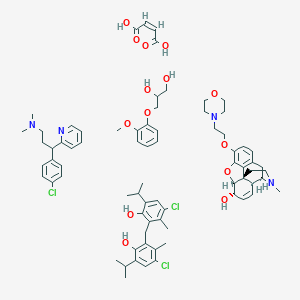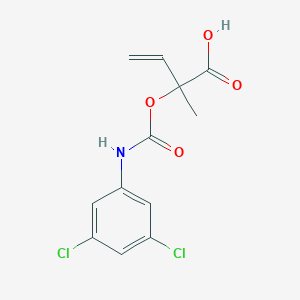
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic uses in various neurological disorders. DCP-LA belongs to the family of compounds known as pyrrolidine dithiocarbamates, which have been shown to possess antioxidant and anti-inflammatory properties.
Mécanisme D'action
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which may be beneficial in studying various cellular processes. However, one limitation of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic uses of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in various neurological disorders.
2. The mechanisms underlying the neuroprotective effects of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid need to be further elucidated.
3. The potential toxicity of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid at high concentrations needs to be further investigated.
4. The development of more potent and selective analogs of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid may lead to the discovery of novel therapeutic agents for neurological disorders.
5. The potential use of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid as a dietary supplement or nutraceutical needs to be investigated.
Applications De Recherche Scientifique
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research has shown that 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid possesses neuroprotective properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Propriétés
Numéro CAS |
119209-27-7 |
|---|---|
Nom du produit |
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid |
Formule moléculaire |
C12H11Cl2NO4 |
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17) |
Clé InChI |
KTXGWKXVQGCPAR-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
SMILES canonique |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Synonymes |
2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid 2-DCO-2-Me-butenoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



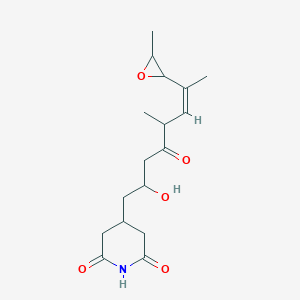
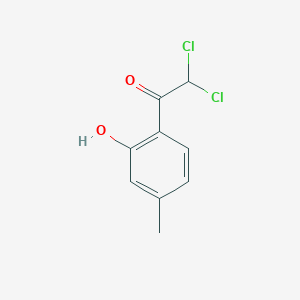
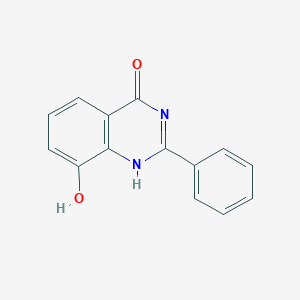
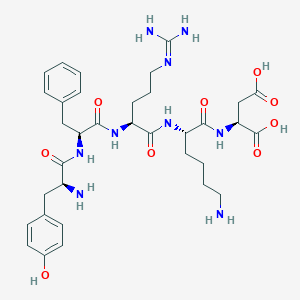
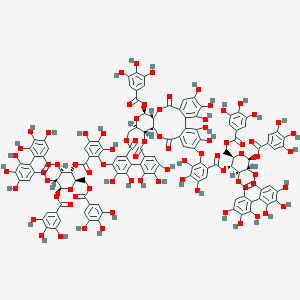

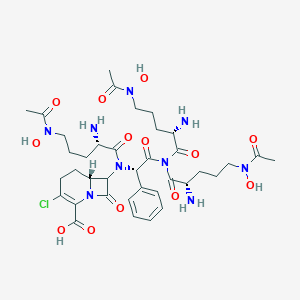
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
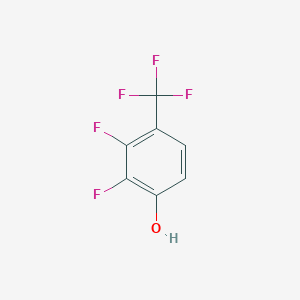
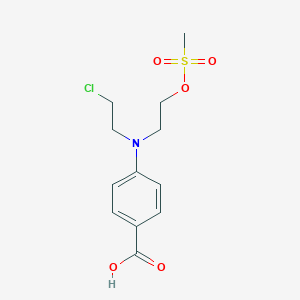
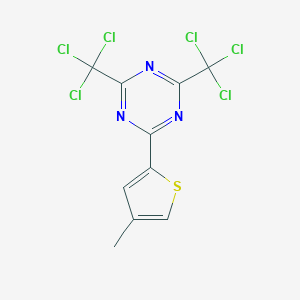
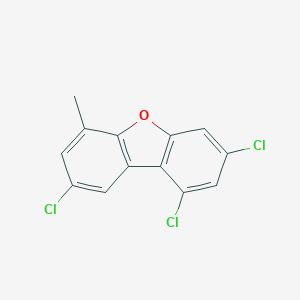
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
